molecular formula C15H14N2O2S2 B2515862 (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 954681-50-6

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2515862
CAS No.: 954681-50-6
M. Wt: 318.41
InChI Key: LYDQPVWORBOFIR-NXVVXOECSA-N
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Description

“(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring. Thiazolo [5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of benzo[d]thiazoles involves a variety of methods. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazoles is characterized by a fused biheterocycle which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap . The optoelectronic properties of the molecule can be calculated using the DFT/6–311++G (d,p) method .

Scientific Research Applications

Gastroprotective Properties

Benzothiazole derivatives have been reported to possess significant gastroprotective properties. For example, ebrotidine, a compound related to the benzothiazole class, has shown to combine the properties of H2-receptor antagonists with those of cytoprotective agents. Its cytoprotective properties stem from its ability to induce mucosal responses, enhancing the physicochemical characteristics of mucus gel, which is crucial for ulcer healing and the maintenance of mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).

Antioxidant and Anti-inflammatory Applications

The development of novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties has been a significant area of research. These compounds have shown distinct anti-inflammatory activity compared to standard references and exhibit potential antioxidant activity against various reactive species. The research suggests that certain benzofused thiazole derivatives could serve as templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Anticancer Activity

Benzothiazole derivatives have been extensively explored for their anticancer potential. These compounds, due to their structural versatility, exhibit a broad spectrum of biological activities. Substitutions on the benzothiazole moiety influence its activity, leading to the development of novel derivatives with potential anticancer effects across different cell lines. The structure-activity relationship studies of these derivatives provide valuable insights into designing effective anticancer therapies (Pathak et al., 2019).

Optoelectronic Materials

Beyond their biological applications, benzothiazole derivatives have also found utility in optoelectronic materials. These compounds, particularly quinazoline and pyrimidine derivatives, have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been crucial for the development of novel optoelectronic materials (Lipunova et al., 2018).

Properties

IUPAC Name

(NZ)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-6-10-13-14(11)17(2)15(20-13)16-21(18,19)12-8-4-3-5-9-12/h3-10H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQPVWORBOFIR-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NS(=O)(=O)C3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)S/C(=N\S(=O)(=O)C3=CC=CC=C3)/N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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